Predicted Lipophilicity: A LogP Advantage Over Non-Fluorinated Analogs
The predicted lipophilicity (LogP) of 6-Chloro-2-(trifluoromethyl)nicotinic acid is substantially higher than that of its non-fluorinated analog, 6-chloronicotinic acid. This difference is crucial for applications where membrane permeability or bioavailability is a key design parameter. The trifluoromethyl group imparts a significant increase in lipophilicity, a trend commonly exploited in drug design. The consensus LogP for the target compound is approximately 2.01 , while 6-chloronicotinic acid has a reported LogP of approximately 0.69 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP ≈ 2.01 |
| Comparator Or Baseline | 6-Chloronicotinic acid: LogP ≈ 0.69 |
| Quantified Difference | Approximately 1.3 log units higher for the target compound |
| Conditions | Computationally predicted values from multiple algorithms |
Why This Matters
The higher LogP indicates enhanced membrane permeability, which is a critical factor for the design of bioactive molecules with improved absorption and distribution characteristics.
- [1] PubChem. 6-Chloronicotinic acid. CID 8760. https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloronicotinic-acid (accessed 2025). View Source
